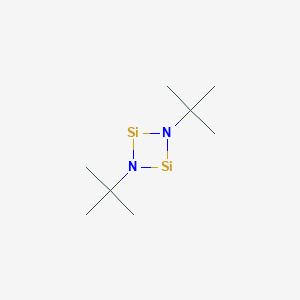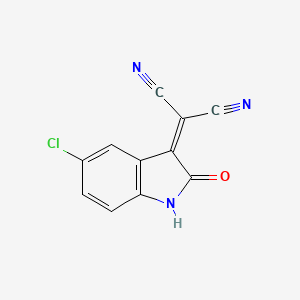
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of ethyl, hydroxy, and dimethoxy groups attached to the benzamide core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzoic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- Benzamide, N-ethyl-4-hydroxy-3,5-dimethyl-
- Benzamide, N-ethyl-4-hydroxy-3,5-dichloro-
- Benzamide, N-ethyl-4-hydroxy-3,5-dinitro-
Comparison:
- Benzamide, N-ethyl-4-hydroxy-3,5-dimethyl-: Similar structure but with methyl groups instead of methoxy groups, leading to different chemical reactivity and biological activity.
- Benzamide, N-ethyl-4-hydroxy-3,5-dichloro-: Contains chlorine atoms, which can significantly alter its electronic properties and increase its potential as an antimicrobial agent.
- Benzamide, N-ethyl-4-hydroxy-3,5-dinitro-: The presence of nitro groups makes it more reactive and potentially more toxic, with different applications in explosives and pharmaceuticals.
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- stands out due to its unique combination of functional groups, which confer a balance of reactivity and stability, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
192724-37-1 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
N-ethyl-4-hydroxy-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C11H15NO4/c1-4-12-11(14)7-5-8(15-2)10(13)9(6-7)16-3/h5-6,13H,4H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
OVSBGNJRRGNFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



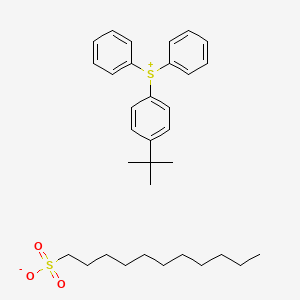

![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
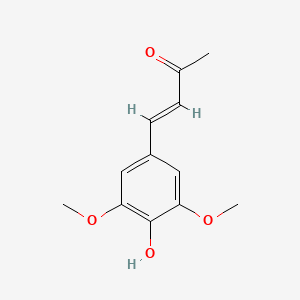
![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)
![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
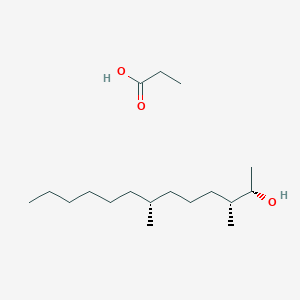
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)
![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
